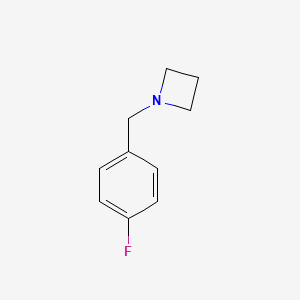
1-(4-Fluorobenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluorobenzyl group attached to the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)azetidine can be synthesized through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that require specific conditions to overcome.
Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for industrial applications.
化学反应分析
Types of Reactions: 1-(4-Fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the fluorobenzyl group or the azetidine ring itself.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.
科学研究应用
1-(4-Fluorobenzyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers. Its unique ring strain and stability make it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including coatings and polymers with specific properties.
作用机制
The mechanism by which 1-(4-Fluorobenzyl)azetidine exerts its effects is primarily related to its ring strain and the presence of the fluorobenzyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The fluorobenzyl group can interact with molecular targets, influencing the compound’s biological activity.
相似化合物的比较
Azetidine: A simpler analogue without the fluorobenzyl group, used in similar applications but with different reactivity.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties.
Uniqueness: 1-(4-Fluorobenzyl)azetidine is unique due to the combination of the azetidine ring and the fluorobenzyl group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 |
InChI 键 |
WUZUHBJKKHVSSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)


![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)

![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
